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The table below summarizes the key findings from a 2024 analysis that compared adagrasib and sotorasib

using data from their pivotal clinical trials [1].

Sotorasib (CodeBreak100 &

Feature Adagrasib (KRYSTAL-1 trial) .
CodeBreak200 trials)

Primary Non-significant trend toward better Comparable overall survival (OS)

Comparison disease control (PFS) efficacy

Toxicity & Side
Effects

Clinical

Significance

Trial Phase

FDA Approval
Status

Different side effect profile

Side effect differences are crucial for
treatment decisions and patient
tolerance.

Phase Il [1]

Approved [1]

Different side effect profile

Side effect differences influence
physician choice and patient
experience.

Phase I/ll and Phase 11l [1]

Approved [1]

The study concludes that while the overall survival rates for both drugs are comparable, their differing side

effect profiles are a critical factor in choosing the most appropriate treatment for an individual patient [1].
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Experimental Protocols from Clinical Trials

The comparative analysis was based on data from three key clinical trials [1]:

e KRYSTAL-1: Investigated adagrasib (600 mg orally twice daily) in patients with previously treated,
KRAS G12C-mutated NSCLC [1].

e CodeBreak100: Investigated sotorasib (960 mg orally once daily) in a phase I/l setting [1].

e CodeBreak200: A phase lll trial that compared sotorasib (960 mg orally once daily) against
intravenous docetaxel [1].

Methodology for Comparative Analysis: The researchers performed an indirect comparison of these

separate trials. Their methodology involved [1]:

e Data Extraction: Reconstructing individual patient data from the published Kaplan-Meier survival
curves of the trials using the IPDfromKM tool.

¢ Statistical Endpoints: The primary endpoints for efficacy were Progression-Free Survival (PFS)
and Overall Survival (OS).

o Data Analysis: Efficacy was evaluated by calculating Hazard Ratios (HRs) and using the restricted
mean survival time (RMST) method to compare the two drugs.

KRAS G12C Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action for both adagrasib and sotorasib, which helps

in understanding their therapeutic target.
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Insights for Researchers

The search results also highlight several key areas of interest for drug development professionals:

¢ Mechanism of Resistance: A primary challenge with KRAS G12C inhibitors is adaptive feedback
reactivation of wild-type RAS, mediated by signaling from various receptor tyrosine kinases through
the SHP2 protein. Research indicates that concurrent inhibition of SHP2 and KRAS G12C may
counteract this feedback and enhance therapeutic efficacy [1].

¢ Modeling Resistance: Preclinical protocols exist to model acquired resistance to targeted therapies
like adagrasib and sotorasib. The In Situ Resistance Assay (ISRA) is a high-throughput, scalable
method that can model resistance development over 6-16 weeks in cancer cell lines, which is useful
for testing combination therapies [2].
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e The Role of Soluble Receptors: In the broader context of cancer therapy, soluble forms of receptors
(generated via ectodomain shedding by sheddases like ADAM10 and ADAM17) are emerging as
pivotal regulators in the tumor microenvironment. They can modulate cytokine signaling and immune
responses, presenting a potential avenue for novel therapeutic strategies [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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